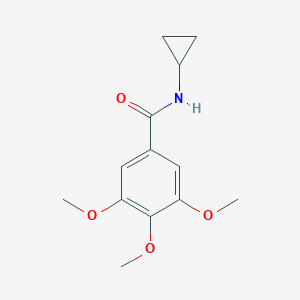
N-cyclopropyl-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Development
The compound has been investigated for its potential as:
- Analgesics : Studies suggest that benzamide derivatives can exhibit pain-relieving properties. The unique structure of N-cyclopropyl-3,4,5-trimethoxybenzamide may enhance its efficacy as an analgesic agent.
- Anti-inflammatory Agents : Research indicates that this compound may possess anti-inflammatory activities, making it suitable for treating conditions characterized by inflammation.
- Neuroprotective Drugs : The interaction of this compound with specific biological targets may provide neuroprotective effects, which are crucial in the context of neurodegenerative diseases.
This compound has shown promise in various biological assays:
- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Antibacterial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating its potential as an antibacterial agent.
Interaction with Biological Targets
The mechanism of action involves the modulation of cellular responses through:
- Enzyme Inhibition : this compound may inhibit specific enzymes or receptors involved in disease pathways. This inhibition could lead to therapeutic effects in various conditions .
- Receptor Binding : The compound's structural features allow it to interact with biological receptors effectively, influencing signaling pathways critical for maintaining cellular homeostasis .
Study on Antiparasitic Activity
In research focused on antiparasitic activity against Trypanosoma brucei, compounds similar to this compound demonstrated significant inhibition at low micromolar concentrations. These findings indicate that modifications to the benzamide structure can lead to enhanced potency against parasitic infections .
Clinical Implications
Ongoing studies are evaluating the efficacy and safety profiles of this compound in clinical settings. Early results suggest that it may reverse drug resistance in certain cancer cell lines by modulating P-glycoprotein activity—an important target in chemotherapy resistance .
属性
CAS 编号 |
92042-04-1 |
|---|---|
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
N-cyclopropyl-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C13H17NO4/c1-16-10-6-8(13(15)14-9-4-5-9)7-11(17-2)12(10)18-3/h6-7,9H,4-5H2,1-3H3,(H,14,15) |
InChI 键 |
SJPYUSAXGYQKLM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC2 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC2 |
Key on ui other cas no. |
92042-04-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















